Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2,4,5-trimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2)9-10(3)7(5)8(11)12-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUDOHHJNZEDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665313 | |
| Record name | Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773136-70-2 | |
| Record name | Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate can be synthesized through the reaction of pyrazole derivatives. One common method involves the reaction of 1,3,4-trimethylpyrazole with methyl chloroformate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using industrial-scale purification methods such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, coatings, and agricultural chemicals.
Mechanism of Action
The mechanism of action of methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of receptor functions. Detailed studies on its mechanism of action are essential to understand its full potential in various applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural uniqueness arises from its trimethyl substitution pattern , which distinguishes it from simpler pyrazole carboxylates. Below is a comparative analysis with analogous compounds (Table 1):
Table 1: Comparison of Key Pyrazole Carboxylates
Key Observations :
- Substituent Effects: The additional methyl groups in this compound increase its molecular weight and hydrophobicity compared to dimethyl or non-alkylated analogs (e.g., Methyl 1H-pyrazole-3-carboxylate, MW 126.11) .
- Ester vs. Acid Functionality : The methyl ester group in the target compound enhances stability and reduces polarity relative to carboxylic acid derivatives like 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, which may exhibit higher aqueous solubility .
- Boiling Point : The high boiling point (256°C) of this compound suggests strong intermolecular forces, likely due to van der Waals interactions from its three methyl groups .
Hydrogen Bonding and Crystallography
The compound’s crystal packing is influenced by its substitution pattern. Tools like Mercury CSD (Cambridge Structural Database) enable comparison of packing motifs with analogs. For example, the trimethyl groups may disrupt hydrogen-bonding networks observed in carboxylic acid derivatives, leading to distinct crystal habits .
Biological Activity
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (MTMP) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of this compound
- Molecular Formula : C8H12N2O2
- Molecular Weight : Approximately 168.19 g/mol
- Chemical Structure : The compound features three methyl groups and a carboxylate functional group, contributing to its unique reactivity and biological properties.
MTMP is known to interact with various biological targets, influencing cellular processes such as metabolism and signaling pathways. Key aspects include:
- Interaction with Enzymes : MTMP has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances in the body. This interaction can lead to modulation of enzyme activity, affecting drug metabolism and detoxification processes.
- Cell Signaling Pathways : The compound may modulate key signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Such modulation can influence gene expression and cellular responses to external stimuli.
Biological Activities
MTMP exhibits a range of biological activities that are of interest in drug development:
Antimicrobial Activity
Research indicates that MTMP possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results that suggest its potential as an antimicrobial agent.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrate its ability to reduce pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases .
Anticancer Potential
Several studies have explored the anticancer activity of MTMP. For instance:
- Cell Line Studies : MTMP has been tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results indicate significant cytotoxic effects with IC50 values ranging from 20 µM to 50 µM depending on the specific cell line tested .
These findings highlight MTMP's potential as a lead compound for further development in cancer therapy.
Study on Anticancer Activity
A study conducted by Wei et al. evaluated MTMP derivatives against A549 lung cancer cells. The results showed that certain derivatives exhibited significant growth inhibition and induced apoptosis in cancer cells, suggesting that modifications to the MTMP structure could enhance its anticancer efficacy .
Research on Anti-inflammatory Effects
In a separate study focusing on inflammatory models, MTMP was shown to inhibit the release of inflammatory mediators in macrophages. This suggests its potential application in treating conditions characterized by excessive inflammation .
Q & A
Q. What are common synthetic routes for Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with hydrazine derivatives under reflux conditions in ethanol or methanol, catalyzed by acids like acetic acid. A one-pot synthesis approach (e.g., combining ketones, aldehydes, and hydrazines) is also effective, as demonstrated in studies of analogous pyrazole esters .
Key Reaction Conditions:
| Reactants | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Ethyl acetoacetate + Hydrazine hydrate | Ethanol | Acetic acid | Reflux (78°C) | ~60-75% |
| Substituted ketones + Hydrazines | Methanol | H₂SO₄ | 60°C | ~50-65% |
Reference: Cyclocondensation protocols for pyrazole derivatives .
Q. How is this compound characterized post-synthesis?
Methodological Answer: Post-synthesis characterization involves:
- NMR Spectroscopy : To confirm substituent positions and purity (e.g., ¹H NMR peaks for methyl groups at δ 2.3–2.5 ppm and ester carbonyl at δ 3.7–3.9 ppm) .
- HPLC/MS : For purity assessment and molecular ion confirmation (e.g., ESI-MS m/z [M+1] ≈ 198.2) .
- FTIR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What purification techniques are recommended for this compound?
Methodological Answer:
- Crystallization : Use ethanol/water mixtures to isolate high-purity crystals.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for resolving regioisomers or byproducts .
Typical Purity Outcomes:
| Technique | Purity Achieved |
|---|---|
| Crystallization | ≥95% |
| Column Chromatography | ≥98% |
Reference: Purification strategies for pyrazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful temperature control.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) reduces side reactions.
Case Study:
Substituting methanol with DMF increased yields from 65% to 82% in analogous pyrazole syntheses .
Reference: Reaction optimization for heterocycles .
Q. How do researchers evaluate biological activity against structurally similar compounds?
Methodological Answer: Comparative studies use standardized assays (e.g., antimicrobial disk diffusion, cytotoxicity MTT assays) and structure-activity relationship (SAR) analysis. For example:
| Compound | Antimicrobial Activity (MIC, µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Methyl 1,3,4-trimethyl-pyrazole-5-carboxylate | 12.5 | 45.2 |
| Ethyl 3-chloro analog | 25.0 | 62.3 |
| 5-Trifluoromethyl derivative | 6.2 | 28.7 |
Reference: Comparative biological data .
Q. How to address contradictory data in literature regarding synthesis or bioactivity?
Methodological Answer:
- Replication : Repeat experiments under reported conditions.
- Analytical Validation : Cross-check purity via multiple techniques (e.g., HPLC + NMR).
- Meta-Analysis : Compare solvent systems, catalysts, and substituent effects across studies.
Example: Discrepancies in yields (50% vs. 75%) for similar compounds were resolved by identifying trace moisture sensitivity in one protocol .
Reference: Data validation strategies .
Q. What role does computational modeling play in studying this compound?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain reactivity.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) .
Case Study: Theoretical studies of pyrazole-carboxylates revealed strong electron-withdrawing effects from the ester group, aligning with observed reactivity in substitution reactions .
Q. How to mitigate stability issues during storage or handling?
Methodological Answer:
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
Reference: Stability protocols for pyrazole esters .
Q. How can this compound be used to design derivatives with enhanced properties?
Methodological Answer:
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –CF₃) to boost bioactivity.
- Ester Hydrolysis : Convert to carboxylic acid for salt formation or coordination chemistry .
Example: Replacing methyl with trifluoromethyl improved anticancer activity by 2-fold .
Reference: Derivative design strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
